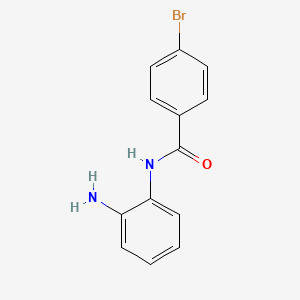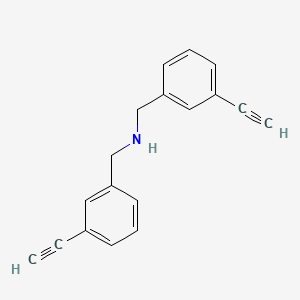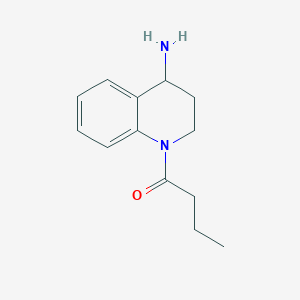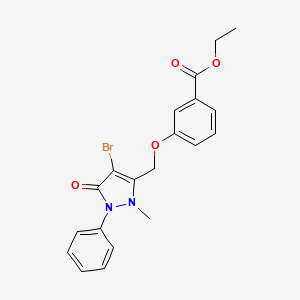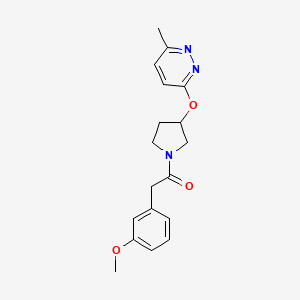
2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Research has been conducted on the synthesis of novel compounds through complex chemical reactions that might share similarities with the compound . For example, studies on the synthesis of annulated products from aminonaphthyridinones and the preparation of new heterocyclic systems reveal the intricate processes involved in creating compounds with potential biological activities (Deady & Devine, 2006).
Biological Activities and Applications
- Synthesis and evaluation of compounds for their antimicrobial properties have been a significant area of research. For instance, the creation of pyrimidinone and oxazinone derivatives fused with thiophene rings using related starting materials has shown promising antimicrobial activities (Hossan et al., 2012).
- Other studies focus on the synthesis of compounds as potential anti-inflammatory and analgesic agents, highlighting the therapeutic applications of such chemicals (Sharma & Bansal, 2016).
Material Science and Catalysis
- In material science, the development of electrochromic polymers from pyrrole derivatives illustrates the use of related compounds in creating high-contrast electrochromic devices, demonstrating the versatility of pyrrole-based chemicals in technological applications (Su et al., 2017).
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-6-7-17(20-19-13)24-16-8-9-21(12-16)18(22)11-14-4-3-5-15(10-14)23-2/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIOBMKWMMRVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2696674.png)
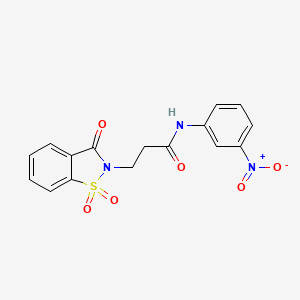
![N-Tert-butyl-2-chloro-N-[(3R,4S)-4-hydroxyoxolan-3-yl]acetamide](/img/structure/B2696677.png)
![2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2696678.png)
![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-[2-(4-chlorophenoxy)ethanimidoyl]thiophene-2-sulfonohydrazide](/img/structure/B2696680.png)
![N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2696681.png)
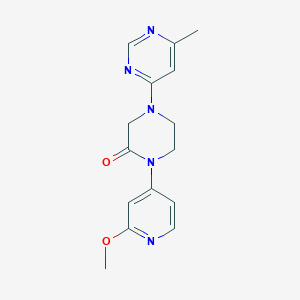
![3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2696686.png)
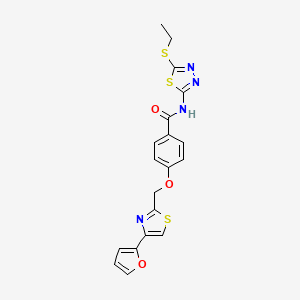
![[(2-Chlorophenyl)methyl]urea](/img/structure/B2696688.png)
